molecular formula C21H16BrN3O2S2 B2966156 N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide CAS No. 1105200-07-4

N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide

Cat. No. B2966156
CAS RN: 1105200-07-4
M. Wt: 486.4
InChI Key: GWDMBPUOKKVIIG-UHFFFAOYSA-N
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Description

N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide is a heterocyclic compound with a piperidine ring. It contains one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and alkaloids .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research into piperidine derivatives has shown that certain compounds exhibit significant anti-acetylcholinesterase (AChE) activity, which could have implications for treating conditions like Alzheimer's disease. For instance, compounds with specific substituents have been synthesized to enhance this activity, highlighting the importance of structural modifications for increasing efficacy (Sugimoto et al., 1990). Similarly, the synthesis of related derivatives has further explored structure-activity relationships, contributing to the development of more potent AChE inhibitors (Sugimoto et al., 1992).

Antimicrobial and Antituberculosis Activity

Novel thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant antimicrobial and antituberculosis activity. This research provides a basis for developing new treatments for tuberculosis, a major global health issue (Jeankumar et al., 2013).

Antiplatelet and Antithrombotic Activity

Compounds featuring the piperidine motif have also been investigated for their potential as antiplatelet agents, with some showing promising results in inhibiting platelet aggregation and having therapeutic potential for antithrombotic treatment (Hayashi et al., 1998). This research is crucial for developing new medications for cardiovascular diseases.

Synthesis and Chemical Transformations

The synthesis of N-substituted 4-piperidones and their transformation into various functional compounds highlights the versatility of piperidine derivatives in chemical synthesis. These findings are relevant for the development of new synthetic methodologies and the production of compounds with potential therapeutic applications (Baty et al., 1967).

Anticancer Activity

Piperidine derivatives have also been evaluated for their anticancer activity, with some compounds showing promise in this area. The design and synthesis of such compounds are guided by structure-activity relationship studies, aiming to identify potent anticancer agents (Lv et al., 2017).

properties

IUPAC Name

N-(3-bromophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-6-3-2-4-7-13)24-21(25)28-12-18(26)23-15-9-5-8-14(22)10-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMBPUOKKVIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide

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